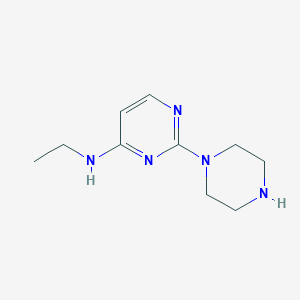

N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C10H17N5 |

|---|---|

Molecular Weight |

207.28 g/mol |

IUPAC Name |

N-ethyl-2-piperazin-1-ylpyrimidin-4-amine |

InChI |

InChI=1S/C10H17N5/c1-2-12-9-3-4-13-10(14-9)15-7-5-11-6-8-15/h3-4,11H,2,5-8H2,1H3,(H,12,13,14) |

InChI Key |

VNFNSDRVZQBUCM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC=C1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the nucleophilic substitution reaction of a pyrimidine derivative with N-ethylpiperazine. One common method includes the reaction of 2-chloro-4-aminopyrimidine with N-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced or modified using different nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-ethylpiperazine in the presence of a base like potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-2-(piperazin-1-yl)pyrimidin-4-one, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological disorders.

Mechanism of Action

The mechanism of action of N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Modifications to the pyrimidine core or substituents significantly alter physicochemical properties and bioactivity. Key examples include:

- Key Observations :

Antimicrobial Activity:

- Target Compound : While direct antimicrobial data are unavailable, structural similarity to UDO/UDD implies possible CYP51-targeted activity.

Antitumor Activity:

- Tubulin Inhibitors: Pyrrolo[3,2-d]pyrimidines (e.g., compounds 1 and 2) inhibit microtubule assembly with IC50 values in the nanomolar range, overcoming drug resistance mechanisms .

- ATP-Binding Site Inhibitors : Pyrazolo[3,4-d]pyrimidines (e.g., compounds 36/37) achieve IC50 values of ~10 nM via hydrophobic interactions .

- Target Compound : The piperazine-ethylamine scaffold may favor interactions with kinase or tubulin targets, though specific data are needed.

Structural Analogs with Heterocyclic Variations

- Piperidine vs. Piperazine : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () replaces piperazine with piperidine, reducing hydrogen-bonding capacity but maintaining heterocyclic rigidity .

- Dopamine Receptor Antagonists : S 18126 and L 745,870 () feature piperazine-like moieties but target D4 receptors, underscoring the scaffold’s versatility in CNS drug design .

Biological Activity

N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological targets, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with an ethyl group and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 273.36 g/mol. The unique structural characteristics contribute to its biological activity, particularly as a protein kinase inhibitor.

Target of Action

This compound primarily targets protein kinases , which are essential enzymes involved in cellular signaling pathways that regulate cell growth, differentiation, and metabolism.

Mode of Action

The compound inhibits the activity of specific protein kinases, leading to alterations in cellular processes such as:

- Cell Growth Regulation : Inhibition of kinases involved in cell proliferation.

- Differentiation : Modulation of pathways that control cell differentiation.

- Migration : Affecting cellular movement, which is crucial in cancer metastasis.

- Metabolism : Influencing metabolic pathways by altering enzyme activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown its efficacy against various cancer cell lines, including breast cancer and other solid tumors. The compound has been explored for its potential to inhibit cancer cell proliferation through its action on protein kinases involved in oncogenic signaling pathways.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, such as poly(ADP-ribose) polymerase (PARP). In vitro studies demonstrated that this compound can inhibit PARP activity with an IC50 value comparable to established inhibitors like Olaparib, indicating its potential as a therapeutic agent in oncology.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine or pyrimidine moieties can significantly affect the compound's potency and selectivity toward different protein kinases.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that the compound inhibited the growth of human breast cancer cells with an IC50 value of approximately 18 µM, showcasing its potential as an anticancer agent .

- Modulation of Cellular Signaling : Research indicated that this compound could modulate key signaling pathways by inhibiting specific protein kinases involved in tumor progression .

- Therapeutic Potential in Neurological Disorders : Investigations into its effects on neuroprotective pathways suggest that it may also have applications beyond oncology, potentially influencing conditions such as neurodegeneration .

Q & A

Q. What are the optimal synthetic routes for N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine, and how can reaction yields be improved?

Methodological Answer:

- Key Steps :

- Deprotection : Use trifluoroacetic acid (TFA) to remove tert-butoxycarbonyl (t-Boc) protecting groups from intermediates like tert-butyl 4-(4-(benzylamino)pyrimidin-2-yl)piperazine-1-carboxylate. Yields of 75% are achievable under controlled acidic conditions .

- Coupling Reactions : Piperazine derivatives can be introduced via nucleophilic aromatic substitution. For example, coupling with methoxyethylpiperazine in dichloromethane (DCM) at 60°C yields 57% product .

- Optimization Strategies :

- Use catalysts like Pd(OAc)₂ for cross-coupling reactions.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Look for characteristic peaks:

- Pyrimidine protons: δ 7.82 (d, J = 6.0 Hz) and δ 5.62 (d, J = 6.0 Hz) .

- Piperazine NH: δ 5.06 (br s) .

- ¹³C-NMR : Confirm piperazine and pyrimidine carbons (e.g., δ 158–165 ppm for pyrimidine C=N).

- Mass Spectrometry (MS) :

- ESI-MS: Use m/z 452 [M + H]⁺ for structural confirmation .

- X-ray Crystallography :

- Resolve crystal packing and hydrogen bonding. For example, Hirshfeld surface analysis identifies dominant H-bond interactions (e.g., N–H···N) in related pyrimidine derivatives .

Q. How does the substitution pattern on the pyrimidine ring influence stability and reactivity?

Methodological Answer:

- Steric Effects :

- Electronic Effects :

- Piperazine’s electron-rich nitrogen atoms stabilize the pyrimidine ring via resonance, increasing electrophilic substitution reactivity .

- Comparative Stability :

- Fluorinated analogs (e.g., 6-(4-fluorophenyl) derivatives) exhibit enhanced stability due to C–F bond strength .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved biological activity?

Methodological Answer:

- Key Modifications :

- Piperazine Substitution : Replace ethyl with fluorophenyl groups (e.g., 4-fluorophenyl) to enhance target binding affinity .

- Pyrimidine Core : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking with enzyme active sites .

- Assays :

Q. How can conflicting data on biological activity be resolved?

Methodological Answer:

- Root Causes :

- Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay Variability : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .

- Case Study :

Q. What computational strategies predict binding modes and metabolic pathways?

Methodological Answer:

Q. How can toxicity be assessed during early-stage development?

Methodological Answer:

- In Vitro Assays :

- Hepatotoxicity : Use HepG2 cells to measure ALT/AST release .

- Genotoxicity : Conduct Ames tests with Salmonella typhimurium TA98 .

- Metabolite Profiling :

- LC-MS/MS identifies toxic metabolites (e.g., N-oxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.